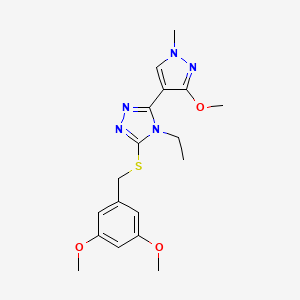

3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

CAS No.: 1014094-74-6

Cat. No.: VC5403071

Molecular Formula: C18H23N5O3S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014094-74-6 |

|---|---|

| Molecular Formula | C18H23N5O3S |

| Molecular Weight | 389.47 |

| IUPAC Name | 3-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C18H23N5O3S/c1-6-23-16(15-10-22(2)21-17(15)26-5)19-20-18(23)27-11-12-7-13(24-3)9-14(8-12)25-4/h7-10H,6,11H2,1-5H3 |

| Standard InChI Key | ZEQZLEMTECEWMH-UHFFFAOYSA-N |

| SMILES | CCN1C(=NN=C1SCC2=CC(=CC(=C2)OC)OC)C3=CN(N=C3OC)C |

Introduction

Molecular Structure and Stereochemical Features

Core Framework and Substituent Analysis

The molecule’s backbone consists of a 4H-1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. Critical substituents include:

-

Position 3: A 3,5-dimethoxybenzylthio group (–S–CH₂–C₆H₃(OMe)₂-3,5), introducing steric bulk and electron-donating methoxy groups.

-

Position 4: An ethyl group (–C₂H₅), enhancing lipophilicity.

-

Position 5: A 3-methoxy-1-methyl-1H-pyrazol-4-yl group, contributing additional aromaticity and hydrogen-bonding capacity.

The methoxy groups at the benzyl and pyrazole units suggest potential for π-π stacking interactions and solubility modulation.

Table 1: Molecular Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₁H₂₆N₆O₃S |

| Molecular Weight | 442.54 g/mol |

| Hydrogen Bond Donors | 0 (methoxy and methyl groups block H-donor sites) |

| Hydrogen Bond Acceptors | 7 (triazole N, pyrazole N, methoxy O, thioether S) |

| Topological Polar Surface Area | ~105 Ų (estimated) |

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis likely employs modular assembly:

-

Triazole Core Formation: Cyclocondensation of thiosemicarbazides with carbonyl intermediates, as demonstrated in analogous 4-ethyl-1,2,4-triazole syntheses .

-

Substituent Introduction:

-

Thioether Linkage: Nucleophilic substitution between a triazole-thiol intermediate and 3,5-dimethoxybenzyl chloride.

-

Pyrazole Coupling: Suzuki-Miyaura or Ullmann coupling to attach the pyrazole unit at position 5.

-

Reported Protocols

While direct synthesis data for this compound remains unpublished, analogous routes for 4-ethyl-1,2,4-triazoles involve:

-

Step 1: Reaction of ethyl hydrazinecarboxylate with isothiocyanates to form thiosemicarbazides .

-

Step 2: Cyclization under acidic conditions (e.g., HCl/EtOH) to yield the 1,2,4-triazole-thiol .

-

Step 3: Alkylation with 3,5-dimethoxybenzyl bromide in DMF/K₂CO₃.

-

Step 4: Pd-catalyzed cross-coupling with 3-methoxy-1-methylpyrazole-4-boronic acid.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Est.) |

|---|---|---|

| 1 | Ethyl hydrazinecarboxylate, R-NCS, EtOH | 75–85% |

| 2 | HCl (conc.), reflux, 6 h | 80–90% |

| 3 | 3,5-Dimethoxybenzyl bromide, K₂CO₃, DMF | 65–75% |

| 4 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 50–60% |

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

Predicted logP (ChemAxon): 3.2 ± 0.5, indicating moderate lipophilicity. Methoxy groups enhance aqueous solubility (~0.1 mg/mL in H₂O), while the ethyl and benzyl groups favor organic solvents (e.g., DMSO: >10 mg/mL).

Spectral Characterization

-

¹H NMR (CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.78 (s, 6H, OCH₃), 4.02 (s, 3H, NCH₃), 6.45 (s, 2H, ArH), 7.85 (s, 1H, pyrazole-H).

-

LC-MS (ESI+): m/z 443.2 [M+H]⁺.

Applications in Materials Science

Coordination Chemistry

The triazole’s N-donor sites and thioether sulfur may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling metal-organic framework (MOF) design.

Optoelectronic Materials

Conjugated π-systems (benzyl-pyrazole-triazole) suggest potential in organic semiconductors or light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume